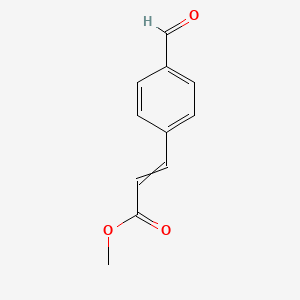

Methyl (E)-3-(4-formylphenyl)acrylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(4-formylphenyl)acrylate typically involves the esterification of 3-(4-formylphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (E)-3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: 3-(4-Carboxyphenyl)acrylic acid.

Reduction: 3-(4-Hydroxyphenyl)acrylic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C11H10O3

- Molar Mass : 190.2 g/mol

- Appearance : Colorless liquid with a fragrant odor

- Stability : Stable at room temperature; may decompose upon heating or contact with oxygen

- Solubility : Soluble in organic solvents like DMSO and methanol

The compound features a formyl group attached to an acrylic structure, which enhances its reactivity and makes it suitable for various chemical transformations.

Organic Synthesis

Methyl (E)-3-(4-formylphenyl)acrylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to undergo various reactions such as oxidation, reduction, and substitution, making it versatile for developing new compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts aldehyde to carboxylic acid | KMnO4, CrO3 |

| Reduction | Converts aldehyde to alcohol | NaBH4, LiAlH4 |

| Substitution | Nucleophilic substitution at the aldehyde group | Amines, alcohols |

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its biological activity. It has been investigated for anti-inflammatory and anticancer properties. The formyl group enhances binding affinity to biological targets, facilitating interactions with enzymes and receptors involved in disease pathways.

Photodynamic Therapy

This compound is utilized in developing photosensitizers for photodynamic therapy (PDT). Its ability to absorb light and produce reactive oxygen species makes it a candidate for treating certain cancers through targeted light activation.

Fine Chemicals Production

In the chemical industry, this compound is used as an intermediate in producing various fine chemicals, including dyes and fragrances. Its aromatic properties contribute to its utility in creating products with specific sensory characteristics.

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated the synthesis of novel anticancer agents using this compound as a starting material. By modifying the compound through various reactions, researchers developed derivatives that exhibited enhanced cytotoxicity against cancer cell lines.

Case Study 2: Development of Photosensitizers

A study focused on synthesizing photosensitizers for PDT highlighted the use of this compound. The resulting compounds showed promising results in preclinical trials, indicating their potential effectiveness in cancer treatment when activated by specific wavelengths of light.

Mecanismo De Acción

The mechanism of action of Methyl (E)-3-(4-formylphenyl)acrylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The formyl group can undergo nucleophilic attack, while the ester group can be hydrolyzed to release the corresponding acid and alcohol.

Comparación Con Compuestos Similares

Similar Compounds

2-Propenoic acid, 3-(4-carboxyphenyl)-, methyl ester: Similar structure but with a carboxyl group instead of a formyl group.

2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Similar structure but with a hydroxyl group instead of a formyl group.

2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Similar structure but with a methoxy group instead of a formyl group.

Uniqueness

Methyl (E)-3-(4-formylphenyl)acrylate is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Actividad Biológica

Methyl (E)-3-(4-formylphenyl)acrylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound has a molecular formula of C11H10O3 and a molecular weight of approximately 192.19 g/mol. The compound features an acrylate moiety, which is known for its reactivity in various chemical transformations. The synthesis typically involves the reaction of 4-formylphenylacrylic acid derivatives with methyl acrylate under basic conditions, yielding the desired product in good yields.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential as an antimicrobial and anticancer agent. Key findings include:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways. This property is particularly relevant in the context of developing new chemotherapeutic agents.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the formyl group enhances hydrogen bonding capabilities, which can influence binding affinity and specificity towards these targets.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. The compound's selectivity towards S. aureus suggests potential for targeted antibiotic development.

- Cancer Cell Studies : In vitro experiments on breast cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability, supporting its role as a potential anticancer agent. The study highlighted the compound's ability to activate apoptotic pathways through caspase activation.

Propiedades

IUPAC Name |

methyl 3-(4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXMLLMZXPRPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282677 | |

| Record name | Methyl 3-(4-formylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7560-50-1 | |

| Record name | Methyl 3-(4-formylphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7560-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(4-formylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.